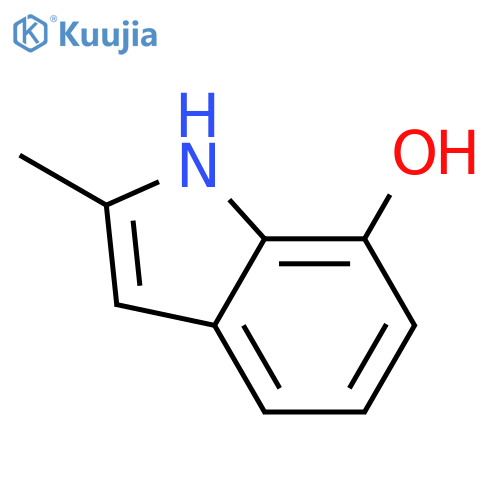

Cas no 354573-94-7 (2-methyl-1H-indol-7-ol)

2-methyl-1H-indol-7-ol structure

商品名:2-methyl-1H-indol-7-ol

2-methyl-1H-indol-7-ol 化学的及び物理的性質

名前と識別子

-

- 1H-Indol-7-ol,2-methyl-(9CI)

- 2-methyl-1H-indol-7-ol

- 2-methyl-7-hydroxy indole

- PMPBAZBDCFFSEP-UHFFFAOYSA-N

- SCHEMBL4804926

- 354573-94-7

- 1h-indol-7-ol,2-methyl-

- SB14899

-

- インチ: InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(11)9(7)10-6/h2-5,10-11H,1H3

- InChIKey: PMPBAZBDCFFSEP-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(N1)C(=CC=C2)O

計算された属性

- せいみつぶんしりょう: 147.068413911g/mol

- どういたいしつりょう: 147.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 36Ų

2-methyl-1H-indol-7-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-500mg |

2-methyl-1H-indol-7-ol |

354573-94-7 | 95% | 500mg |

¥2987.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-1g |

2-methyl-1H-indol-7-ol |

354573-94-7 | 95% | 1g |

¥4478.0 | 2024-04-19 | |

| Ambeed | A970327-1g |

2-Methyl-1H-indol-7-ol |

354573-94-7 | 98% | 1g |

$659.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-1.0g |

2-methyl-1H-indol-7-ol |

354573-94-7 | 95% | 1.0g |

¥4478.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-5.0g |

2-methyl-1H-indol-7-ol |

354573-94-7 | 95% | 5.0g |

¥13434.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-250mg |

2-methyl-1H-indol-7-ol |

354573-94-7 | 95% | 250mg |

¥1793.0 | 2024-04-19 | |

| Chemenu | CM238315-1g |

2-Methyl-1H-indol-7-ol |

354573-94-7 | 95%+ | 1g |

$669 | 2023-02-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-1G |

2-methyl-1H-indol-7-ol |

354573-94-7 | 95% | 1g |

¥ 4,481.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-1 G |

2-methyl-1H-indol-7-ol |

354573-94-7 | 95% | 1g |

¥ 4,481.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-5g |

2-methyl-1H-indol-7-ol |

354573-94-7 | 95% | 5g |

¥13434.0 | 2024-04-19 |

2-methyl-1H-indol-7-ol 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

354573-94-7 (2-methyl-1H-indol-7-ol) 関連製品

- 53512-46-2(7-methoxy-2-methyl-1H-Indole)

- 826-81-3(2-methylquinolin-8-ol)

- 13314-85-7(2-Methyl-1H-indol-5-ol)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:354573-94-7)2-methyl-1H-indol-7-ol

清らかである:99%

はかる:1g

価格 ($):593.0